molecular formula C16H22INO2 B13878396 Benzyl 3-(3-iodopropyl)piperidine-1-carboxylate

Benzyl 3-(3-iodopropyl)piperidine-1-carboxylate

Cat. No.: B13878396
M. Wt: 387.26 g/mol
InChI Key: CTTHACRDJYFDMD-UHFFFAOYSA-N
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Description

Benzyl 3-(3-iodopropyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(3-iodopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides and iodopropyl reagents. One common method includes the alkylation of piperidine with 3-iodopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(3-iodopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.

    Reduction Reactions: The compound can be reduced to form the corresponding propyl derivative.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution at elevated temperatures.

Major Products Formed

    Substitution: Formation of azido derivatives, thiol derivatives, or nitriles.

    Reduction: Formation of 3-propylpiperidine derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Benzyl 3-(3-iodopropyl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Benzyl 3-(3-iodopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final compound derived from it.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
  • tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)piperidine-1-carboxylate
  • Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride

Uniqueness

Benzyl 3-(3-iodopropyl)piperidine-1-carboxylate is unique due to the presence of the iodopropyl group, which provides specific reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C16H22INO2

Molecular Weight

387.26 g/mol

IUPAC Name

benzyl 3-(3-iodopropyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H22INO2/c17-10-4-8-14-9-5-11-18(12-14)16(19)20-13-15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2

InChI Key

CTTHACRDJYFDMD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCCI

Origin of Product

United States

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